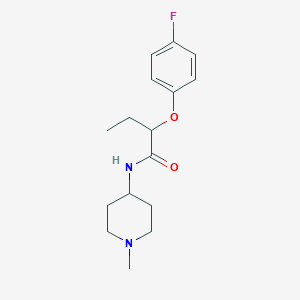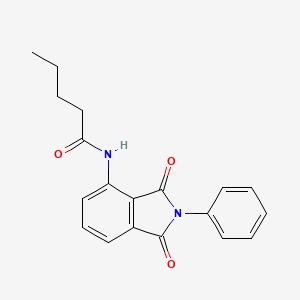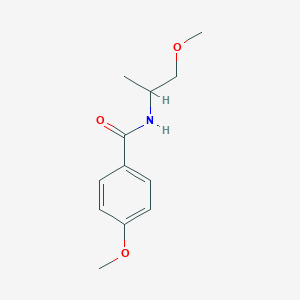![molecular formula C26H24N4O5 B5019694 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea](/img/structure/B5019694.png)
1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione moiety, a butyl chain, and substituted phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with appropriate reagents to introduce the butyl chain and substituted phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the aromatic rings can introduce additional functional groups.
Scientific Research Applications
1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in antiviral and anticancer research.
Industry: The compound is used in the development of dyes, polymer additives, and photochromic materials.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and applications.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-18-8-12-20(13-9-18)28(26(33)27-19-10-14-21(15-11-19)30(34)35)16-4-5-17-29-24(31)22-6-2-3-7-23(22)25(29)32/h2-3,6-15H,4-5,16-17H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWNHUICUQUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 7-METHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5019611.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)

![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5019640.png)
![1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5019647.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)
![ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE](/img/structure/B5019660.png)

![3-[(3-FLUOROANILINO)CARBONYL]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLIC ACID](/img/structure/B5019675.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)
![(3-chloro-2-methylphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5019697.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5019705.png)

